5-Bromo-2-methoxy-3-methylbenzamide
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Description
“5-Bromo-2-methoxy-3-methylbenzamide” is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxy-3-methylbenzamide” consists of a benzamide core with bromo, methoxy, and methyl substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-methoxy-3-methylbenzamide” include a molecular weight of 244.08500, a density of 1.482g/cm3, and a boiling point of 278.9ºC at 760 mmHg .
Scientific Research Applications
Photodynamic Therapy
5-Bromo-2-methoxy-3-methylbenzamide is a component of zinc phthalocyanine, which exhibits excellent properties for photodynamic therapy (PDT) applications. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a promising candidate for treating cancer through Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
This compound has been identified in bromophenols isolated from the marine red alga Rhodomela confervoides. These bromophenols, including variants of 5-Bromo-2-methoxy-3-methylbenzamide, exhibit potent scavenging activity against radicals. They show promise as natural antioxidants with potential applications in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Chemical Synthesis
The compound is utilized in the efficient synthesis of various complex molecules. For instance, it plays a role in the synthesis of molecules that act as dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its importance in the development of drugs targeting these receptors (Hirokawa, Horikawa, & Kato, 2000).
Potential Neuroleptic Agents
5-Bromo-2-methoxy-3-methylbenzamide derivatives have been studied for their antidopaminergic properties. These compounds, including various substituted benzamides, are explored for their potential as neuroleptic agents, particularly in the context of dopamine D-2 receptors. This research is crucial for understanding and developing new treatments for psychiatric disorders (Högberg et al., 1990).
Antimicrobial Properties
Compounds derived from 5-Bromo-2-methoxy-3-methylbenzamide have shown antimicrobial properties. For example, bromophenol derivatives from Rhodomela confervoides, which contain variants of this compound, have demonstrated activity against various strains of bacteria. This opens up potential avenues for the development of new antimicrobial agents (Xu et al., 2003).
properties
IUPAC Name |
5-bromo-2-methoxy-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNZLTGSRAEQOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207411 |
Source
|
Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-3-methylbenzamide | |
CAS RN |
58708-49-9 |
Source
|
Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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